2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Description
2-({1-[(2-Chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (hereafter referred to as Compound A) is a synthetic acetamide derivative featuring:
- A 1H-indole core substituted at the 3-position with a sulfanyl (-S-) group.
- A 2-chlorophenylmethyl group at the indole’s 1-position.
- An acetamide side chain terminating in a 2-(3,4-dimethoxyphenyl)ethyl moiety.
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN2O3S/c1-32-24-12-11-19(15-25(24)33-2)13-14-29-27(31)18-34-26-17-30(23-10-6-4-8-21(23)26)16-20-7-3-5-9-22(20)28/h3-12,15,17H,13-14,16,18H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEMKZYRUKXBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves several steps. The general synthetic route includes the formation of the indole core, followed by the introduction of the chlorophenylmethyl group and the sulfanyl group. The final step involves the attachment of the dimethoxyphenyl ethyl acetamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Common reagents include halogens and nitrating agents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological pathways. The chlorophenylmethyl and dimethoxyphenyl groups enhance its binding properties and biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling and gene expression .
Comparison with Similar Compounds
N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide (Compound B, )
- Structural Differences :
- Sulfonyl (-SO₂-) vs. Sulfanyl (-S-) linkage at the indole 3-position.
- 4-Fluorobenzyl substituent vs. 2-chlorophenylmethyl on the indole.
- Terminal 2,3-dimethylphenyl vs. 3,4-dimethoxyphenethyl group.
- Functional Implications :
3-[2-(3,4-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-1-(2-fluorophenyl)urea (Compound C1, )
- Structural Differences :
- Urea backbone vs. acetamide in Compound A.
- 3,4-Dimethoxyphenyl directly attached to the ethyl chain vs. terminal dimethoxyphenethyl in Compound A.
- Bioactivity Context: Compound C1 is a LasR inhibitor with demonstrated anti-biofilm activity in Pseudomonas aeruginosa. The urea group may facilitate hydrogen bonding with bacterial receptors, whereas Compound A’s acetamide could prioritize different targets .
N-(4-Chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide (Compound D, )
- Structural Differences :
- Piperidinylketoethyl substitution on the indole vs. 2-chlorophenylmethyl in Compound A.
- Terminal 4-chlorophenyl vs. 3,4-dimethoxyphenethyl .
- Pharmacokinetic Considerations :
2-((1-(3-Fluorophenyl)methyl)-1H-indol-3-yl)sulfonyl-N-(2-(trifluoromethyl)phenyl)acetamide (Compound E, )
- Structural Differences :
- 3-Fluorophenylmethyl and trifluoromethylphenyl substituents vs. 2-chlorophenyl and dimethoxyphenyl in Compound A.
- Sulfonyl linkage vs. sulfanyl.
Comparative Data Table
Key Research Findings
- Substituent Position Matters : The 2-chloro vs. 4-fluoro position on the benzyl group (Compounds A vs. B) affects steric interactions in hydrophobic pockets .
- Linkage Type Influences Stability : Sulfonyl groups (Compounds B, E) improve stability but may reduce cell permeability compared to sulfanyl (Compound A) .
- Terminal Groups Dictate Target Specificity : The 3,4-dimethoxyphenethyl group in Compound A may favor interactions with eukaryotic enzymes (e.g., kinases), whereas dimethoxyphenyl-ethyl in Compound C1 targets bacterial LasR .
Biological Activity
The compound 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is an indole derivative that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is , and it features an indole core, a chlorophenyl group, and a sulfanyl linkage. The synthesis typically involves several steps:
- Preparation of the Indole Core : Synthesized via Fischer indole synthesis.
- Introduction of the Chlorophenyl Group : Achieved through Friedel-Crafts alkylation.
- Formation of the Sulfanyl Linkage : Reaction with a thiol compound.
- Acetamide Formation : Final reaction with an appropriate aniline derivative.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the inhibition of key signaling pathways such as MAPK and PI3K/Akt.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies reveal:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in preclinical models. It significantly reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
A notable study evaluated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
